REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[C:13]([NH2:17])(=[O:16])[CH:14]=[CH2:15].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>CO.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:15][CH2:14][C:13]([NH2:17])=[O:16])=[C:4]([C:9]([F:12])([F:10])[F:11])[CH:3]=1 |f:2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17|
|
Name
|
|
Quantity
|
259.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)S)C(F)(F)F
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
25.9 g
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.6 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at room temperature
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the solid was washed with water (2.6 L) and n-heptane (2.6 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)SCCC(=O)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |